Isoastilbin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoastilbin is a dihydroflavonol glycoside compound found in Rhizoma Smilacis glabrae and Astragalus membranaceus . It is known for its various biological activities, including anti-acne, tyrosinase inhibition, neuroprotective, antioxidation, antimicrobial, and anti-apoptotic properties . This compound has shown potential in Alzheimer’s disease research due to its ability to inhibit glucosyltransferase with an IC50 value of 54.3 μg/mL .
Preparation Methods
Isoastilbin can be isolated from natural sources such as Rhizoma Smilacis glabrae. The preparation involves adsorption and separation techniques using macroporous resins . The adsorption kinetics of this compound on HPD-300 resin follows a pseudo-second-order kinetics equation, and the process is controlled by boundary layer diffusion and intraparticle diffusion . The separation process can be optimized by dynamic adsorption/desorption experiments, followed by preparative high-performance liquid chromatography (HPLC) and silica gel chromatography to achieve high purity .
Chemical Reactions Analysis
Isoastilbin undergoes various chemical reactions, including oxidation, reduction, and isomerization. The isomerization of astilbin and its application for the preparation of this compound involves the interconversion of astilbin and its stereoisomers under different conditions . Common reagents used in these reactions include ascorbic acid, sucrose, sodium benzoate, β-cyclodextrin, and metal ions . The major products formed from these reactions are astilbin, neoastilbin, and neothis compound .
Scientific Research Applications
Isoastilbin has a wide range of scientific research applications. In chemistry, it is used for its antioxidant and anti-inflammatory properties . In biology, this compound has shown neuroprotective effects and potential in Alzheimer’s disease research by modulating oxidative stress and improving the functioning of the central cholinergic system . In medicine, this compound is studied for its antimicrobial and anti-apoptotic properties . In industry, it is used for its tyrosinase inhibition properties, which are beneficial in cosmetic formulations for skin whitening .
Mechanism of Action
The mechanism of action of isoastilbin involves its interaction with molecular targets such as glucosyltransferase and tyrosinase . This compound inhibits glucosyltransferase with an IC50 value of 54.3 μg/mL, leading to its antimicrobial and anti-acne effects . It also inhibits tyrosinase activity, contributing to its skin whitening properties . In Alzheimer’s disease research, this compound exerts its effects through the Nrf2-mediated antioxidation and anti-apoptosis pathways . It modulates the levels of associated enzymes and improves the functioning of the central cholinergic system .
Comparison with Similar Compounds
Isoastilbin is one of the four stereoisomers of astilbin, along with astilbin, neoastilbin, and neothis compound . These compounds share similar structures but differ in their stereochemistry. This compound is the (2R-cis)-isomer, while astilbin is the (2R-trans)-isomer, neoastilbin is the (2S-cis)-isomer, and neothis compound is the (2S-trans)-isomer . This compound has shown stronger antioxidant activity compared to astilbin and neoastilbin .
Properties
Molecular Formula |
C21H22O11 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1 |
InChI Key |
ZROGCCBNZBKLEL-OOHAXVOVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Synonyms |
(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.